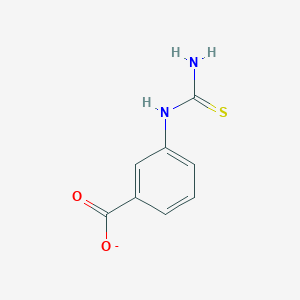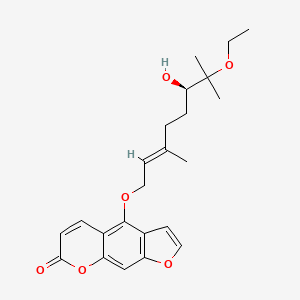
6'-Hydroxy-7'-ethoxybergamottin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Hydroxy-7’-ethoxybergamottin is a natural coumarin compound isolated from the peels of Citrus maxima. It is known for its unique chemical structure and potential biological activities. The molecular formula of 6’-Hydroxy-7’-ethoxybergamottin is C23H28O6, and it has a molecular weight of 400.5 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6’-Hydroxy-7’-ethoxybergamottin can be synthesized through various synthetic routes. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This reaction is followed by further modifications to introduce the ethoxy and hydroxy groups at the appropriate positions.
Industrial Production Methods
Industrial production of 6’-Hydroxy-7’-ethoxybergamottin typically involves extraction from the peels of Citrus maxima. The extraction process includes solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Hydroxy-7’-ethoxybergamottin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of 6’-Hydroxy-7’-ethoxybergamottin, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
6’-Hydroxy-7’-ethoxybergamottin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard and high-purity natural product in various chemical studies.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research has shown that 6’-Hydroxy-7’-ethoxybergamottin may have potential therapeutic applications in the treatment of various diseases.
Industry: The compound is used in the development of functional foods and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 6’-Hydroxy-7’-ethoxybergamottin involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may interact with key enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
6’-Hydroxy-7’-ethoxybergamottin can be compared with other similar compounds, such as:
- 6’-Hydroxy-7’-methoxybergamottin
- 6’,7’-Dihydroxybergamottin
- Isoimperatorin
These compounds share similar structural features but differ in their specific functional groups and biological activities . The presence of the ethoxy group in 6’-Hydroxy-7’-ethoxybergamottin distinguishes it from other similar compounds and contributes to its unique properties.
Propriétés
Formule moléculaire |
C23H28O6 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
4-[(E,6R)-7-ethoxy-6-hydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H28O6/c1-5-28-23(3,4)20(24)8-6-15(2)10-12-27-22-16-7-9-21(25)29-19(16)14-18-17(22)11-13-26-18/h7,9-11,13-14,20,24H,5-6,8,12H2,1-4H3/b15-10+/t20-/m1/s1 |
Clé InChI |
CJQYULOPIOIXTA-XMUSRXTASA-N |
SMILES isomérique |
CCOC(C)(C)[C@@H](CC/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)O |
SMILES canonique |
CCOC(C)(C)C(CCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


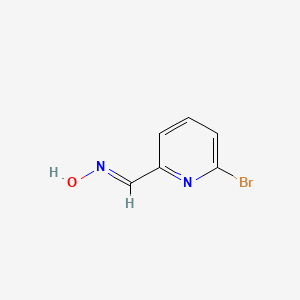



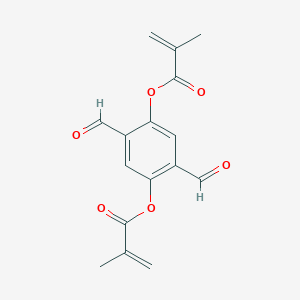

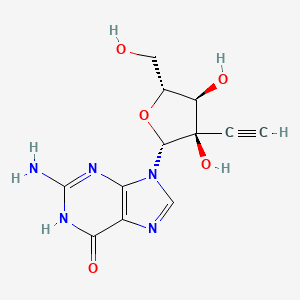
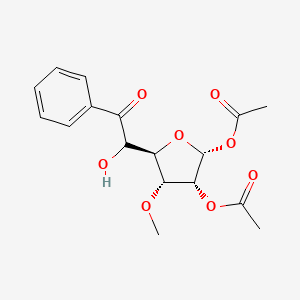

![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)


